Esprocarb

Beschreibung

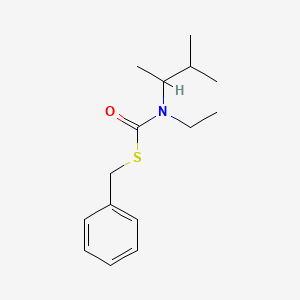

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

S-benzyl N-ethyl-N-(3-methylbutan-2-yl)carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NOS/c1-5-16(13(4)12(2)3)15(17)18-11-14-9-7-6-8-10-14/h6-10,12-13H,5,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEHUCNTIZGSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)C(C)C)C(=O)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058201 | |

| Record name | Esprocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85785-20-2 | |

| Record name | Esprocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85785-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esprocarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085785202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esprocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamothioic acid, N-(1,2-dimethylpropyl)-N-ethyl-, S-(phenylmethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESPROCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H15E85N9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Esprocarb's Mechanism of Action on Very-Long-Chain Fatty Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esprocarb, a selective thiocarbamate herbicide, effectively controls annual weeds in various crops by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs). This technical guide provides an in-depth analysis of the molecular mechanism underlying this compound's herbicidal activity, focusing on its interaction with the VLCFA elongase complex. The document details the biochemical pathway of VLCFA synthesis, presents available quantitative data on the inhibition of key enzymes by related herbicides, outlines comprehensive experimental protocols for studying this mechanism, and provides visual representations of the involved pathways and workflows. This guide is intended to serve as a valuable resource for researchers in agrochemistry, plant biochemistry, and herbicide development.

Introduction to this compound and its Herbicidal Activity

This compound is a pre- and post-emergence herbicide used to manage annual grasses and some broadleaf weeds, particularly in paddy rice cultivation.[1] It belongs to the thiocarbamate chemical class and is classified under the Herbicide Resistance Action Committee (HRAC) Group 15 (formerly K3), which comprises herbicides that inhibit VLCFA synthesis.[1][2] The inhibition of VLCFA biosynthesis disrupts the formation of essential lipids required for various cellular functions, leading to the eventual death of susceptible plant species.

The Very-Long-Chain Fatty Acid (VLCFA) Synthesis Pathway

VLCFAs, fatty acids with chain lengths of 20 carbons or more, are crucial for plant growth and development. They are precursors for a wide array of vital compounds, including cuticular waxes, suberin, and sphingolipids, which are essential for forming protective barriers, membrane structure, and cell signaling.[3][4]

The synthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the VLCFA elongase. This complex catalyzes a four-step cycle, adding two-carbon units from malonyl-CoA to an existing acyl-CoA chain in each cycle. The four key reactions are:

-

Condensation: This is the initial and rate-limiting step, where a β-ketoacyl-CoA is formed by the condensation of an acyl-CoA with malonyl-CoA. This reaction is catalyzed by β-ketoacyl-CoA synthase (KCS) , also referred to as VLCFA elongase.

-

First Reduction: The β-ketoacyl-CoA is then reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR) , using NADPH as a cofactor.

-

Dehydration: A molecule of water is removed from the β-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA, a reaction catalyzed by a β-hydroxyacyl-CoA dehydratase (HCD) .

-

Second Reduction: Finally, the trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, elongated by two carbons, by an enoyl-CoA reductase (ECR) , also utilizing NADPH.

This newly elongated acyl-CoA can then serve as a substrate for further rounds of elongation or be channeled into various metabolic pathways.

Mechanism of Action of this compound

The primary mode of action of this compound and other thiocarbamate herbicides is the inhibition of the VLCFA elongase complex. Extensive research has identified the initial condensing enzyme, β-ketoacyl-CoA synthase (KCS) , as the specific target of these herbicides. By inhibiting KCS, this compound effectively blocks the entire VLCFA synthesis pathway at its rate-limiting step. This disruption leads to a depletion of VLCFAs, which in turn inhibits the formation of critical downstream products like cuticular waxes. The reduction in epicuticular wax has been observed as a primary symptom of thiocarbamate herbicide action, leading to increased cuticular permeability and susceptibility to environmental stress.

While the precise molecular interaction between this compound and the KCS enzyme is not fully elucidated in publicly available literature, it is understood that thiocarbamate herbicides, often after being metabolized into their more active sulfoxide forms, interfere with the enzyme's function.

Quantitative Data on VLCFA Synthesis Inhibition

| Herbicide | Elongase Target | Plant Species | Inhibition Data | Reference |

| Metazachlor | FAE1, KCS1, At1g25450, At1g04220, At5g43760 | Arabidopsis thaliana | Complete inhibition at 100 µM | Trenkamp et al., 2004 |

| Flufenacet | FAE1, KCS1, At1g25450, At1g04220, At5g43760 | Arabidopsis thaliana | Complete inhibition at 100 µM | Trenkamp et al., 2004 |

| Mefenacet | FAE1, KCS1, At1g25450, At1g04220, At5g43760 | Arabidopsis thaliana | Complete inhibition at 100 µM | Trenkamp et al., 2004 |

| Cafenstrole | FAE1, KCS1, At1g25450, At1g04220, At5g43760 | Arabidopsis thaliana | Complete inhibition at 100 µM | Trenkamp et al., 2004 |

Note: The data presented is for herbicides with a similar mode of action to this compound and is intended to be representative of the inhibitory concentrations for this class of compounds. Specific quantitative data for this compound is currently unavailable in the cited literature.

Experimental Protocols

In Vitro Assay of VLCFA Elongase Inhibition using a Yeast Heterologous Expression System

This protocol is adapted from the methodology described by Trenkamp et al. (2004) and is a robust method for assessing the inhibitory effect of compounds like this compound on specific plant VLCFA elongases.

5.1.1. Cloning of Plant KCS Genes into a Yeast Expression Vector

-

Isolate total RNA from the plant species of interest (e.g., Oryza sativa for studying this compound's effect in rice).

-

Synthesize first-strand cDNA using a reverse transcriptase.

-

Amplify the full-length coding sequence of the target KCS gene(s) using gene-specific primers.

-

Clone the amplified KCS cDNA into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

-

Verify the construct by DNA sequencing.

5.1.2. Yeast Transformation and Culture

-

Transform a suitable strain of Saccharomyces cerevisiae (e.g., INVSc1) with the KCS expression vector.

-

Select for transformed yeast colonies on appropriate selection media.

-

Grow a starter culture of the transformed yeast in a selective medium containing a non-inducing carbon source (e.g., raffinose).

5.1.3. Induction of KCS Expression and Herbicide Treatment

-

Inoculate a larger culture with the starter culture.

-

Induce the expression of the plant KCS gene by adding an inducing agent (e.g., galactose) to the medium.

-

Simultaneously, add different concentrations of this compound (and a solvent control) to the cultures. A typical starting concentration for screening is 100 µM. For determining IC50 values, a range of concentrations should be used.

-

Incubate the cultures for a sufficient period (e.g., 18-24 hours) to allow for VLCFA synthesis.

5.1.4. Fatty Acid Analysis

-

Harvest the yeast cells by centrifugation.

-

Perform a total lipid extraction from the yeast cells.

-

Transmethylate the fatty acids to fatty acid methyl esters (FAMEs).

-

Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different fatty acid species, including the newly synthesized VLCFAs.

-

Calculate the percentage of inhibition of VLCFA synthesis at each this compound concentration compared to the solvent control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Analysis of VLCFA Profile in this compound-Treated Plants

This protocol outlines the steps to analyze the in vivo effect of this compound on the VLCFA composition of a target plant species.

5.2.1. Plant Growth and Herbicide Application

-

Grow the target plant species (e.g., rice) under controlled environmental conditions.

-

Treat the plants with this compound at a relevant application rate. Include a control group treated with the solvent only.

-

Harvest plant tissue (e.g., leaves or shoots) at specific time points after treatment.

5.2.2. Epicuticular Wax and Total Fatty Acid Extraction

-

For epicuticular wax analysis, immerse the harvested tissue in a non-polar solvent (e.g., chloroform or hexane) for a short period to dissolve the surface waxes.

-

For total fatty acid analysis, homogenize the plant tissue and perform a comprehensive lipid extraction using a solvent system like chloroform:methanol.

5.2.3. Sample Preparation and Derivatization

-

Evaporate the solvent from the lipid extracts.

-

Saponify the lipids to release the fatty acids.

-

Methylate the fatty acids to form FAMEs.

5.2.4. GC-MS Analysis

-

Analyze the FAMEs using a GC-MS system equipped with a suitable capillary column.

-

Identify the different fatty acid species based on their retention times and mass spectra by comparing them to known standards.

-

Quantify the abundance of each fatty acid, particularly the VLCFAs (C20 and longer).

5.2.5. Data Analysis

-

Compare the fatty acid profiles of this compound-treated and control plants.

-

Look for a significant reduction in the levels of VLCFAs in the treated plants as evidence of this compound's inhibitory action.

Visualizations

Signaling Pathway Diagram

References

- 1. pnas.org [pnas.org]

- 2. Epicuticular Wax Rice Mutants Show Reduced Resistance to Rice Water Weevil (Coleoptera: Curculionidae) and Fall Armyworm (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Esprocarb (CAS Number: 85785-20-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esprocarb, identified by the CAS number 85785-20-2, is a selective thiocarbamate herbicide primarily utilized for the pre- and post-emergence control of annual weeds and grasses, particularly in paddy rice cultivation.[1] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical metabolic pathway for plant growth and development.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, toxicological profile, environmental fate, and detailed experimental protocols for its synthesis and analysis. The information is presented to support research, scientific investigation, and potential applications in drug development.

Chemical and Physical Properties

This compound is a chiral compound that exists as a racemic mixture.[2] It is a yellowish, odorless liquid at room temperature.[1] Key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₃NOS | [2] |

| Molecular Weight | 265.42 g/mol | |

| IUPAC Name | S-benzyl ethyl(3-methylbutan-2-yl)carbamothioate | |

| Appearance | Yellowish liquid | |

| Odor | Odorless | |

| Melting Point | 25 °C | |

| Boiling Point | 135 °C | |

| Density | 1.035 g/mL | |

| Vapor Pressure | 10.1 mPa (at 20 °C) | |

| Water Solubility | 4.9 mg/L (at 20 °C) | |

| Log P (Octanol-Water Partition Coefficient) | 4.6 |

Toxicological Data

The toxicological profile of this compound indicates low acute toxicity to mammals. However, it is classified as toxic if inhaled and demonstrates environmental hazards, particularly to aquatic life.

| Parameter | Value | Species | Reference(s) |

| Acute Oral LD₅₀ | >2000 mg/kg | Rat | |

| Acute Dermal LD₅₀ | >2000 mg/kg | Rat | |

| Acute Inhalation LC₅₀ (4h) | >4 mg/L | Mammal |

Ecotoxicity Data

This compound exhibits varying levels of toxicity to different aquatic organisms, with notable toxicity to fish and certain algae.

| Parameter | Value | Species | Reference(s) |

| Fish LC₅₀ (96h) | >1.52 mg/L | Cyprinus carpio (Carp) | |

| Daphnia magna LC₅₀ (48h) | 1-10 mg/L | Daphnia magna | |

| Algae EC₅₀ | N/A | Raphidocelis subcapitata was most sensitive among tested species |

Environmental Fate

This compound is considered moderately persistent in the soil environment.

| Parameter | Value | Condition | Reference(s) |

| Soil Half-life (DT₅₀) | 50 days | Aerobic |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process characteristic of thiocarbamate herbicides.

Methodology:

-

Preparation of the Chiral Intermediate: The synthesis begins with the preparation of 1,2-dimethylpropylamine, which introduces the stereogenic center to the molecule.

-

Formation of N-Ethylcarbamate Derivative: The prepared amine is reacted with ethyl chloroformate to yield an N-ethylcarbamate derivative.

-

Thiolation: The carbamate undergoes thiolation using a sulfurizing agent such as thiophosgene or carbon disulfide, which converts it into a thiocarbamate.

-

Alkylation: Finally, the thiocarbamate is alkylated with benzyl chloride to produce this compound.

Analytical Methods

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 liter of water sample, add 66 g of sodium chloride (NaCl) and mix until dissolved.

-

Spike the sample with an appropriate internal standard (e.g., Triphenyl phosphate at 50 ng/L).

-

Perform liquid-liquid extraction using a separating funnel with dichloromethane (DCM) as the solvent.

-

Evaporate the extract to dryness and reconstitute in a known volume of hexane for GC-MS analysis.

GC-MS Conditions (General Example):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium.

-

Injection Mode: Pulsed splitless.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped at 15°C/min to 300°C, and held for 6 minutes.

-

MS Quadrupole Temperature: 150 °C.

-

Detection: Mass spectrometer in selected ion monitoring (SIM) mode.

Sample Preparation (QuEChERS Method):

-

Homogenize the food sample (e.g., rice, fruits, vegetables).

-

Extract a representative portion of the homogenized sample using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

-

Analyze the resulting extract by HPLC-MS/MS.

HPLC Conditions (General Example for Thiocarbamates):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm i.d.).

-

Mobile Phase: A gradient of methanol and water.

-

Detection: UV detector at an appropriate wavelength (e.g., 232 nm for thiodicarb, a related thiocarbamate). For higher sensitivity and selectivity, coupling with a mass spectrometer (LC-MS/MS) is recommended.

Mode of Action and Degradation Pathway

Mode of Action

This compound is classified under the HRAC (Herbicide Resistance Action Committee) Group K3, which are inhibitors of very-long-chain fatty acid (VLCFA) synthesis. VLCFAs are essential components of plant cuticular waxes and suberin, which play crucial roles in preventing water loss and protecting against environmental stresses. By inhibiting the elongase enzymes involved in VLCFA biosynthesis, this compound disrupts these protective barriers, leading to weed mortality.

Degradation Pathway

The degradation of thiocarbamate herbicides like this compound in the environment, particularly in soil, is primarily driven by microbial metabolism. The degradation process generally involves the hydrolysis of the carbamate ester or amide linkage. While the specific degradation pathway of this compound is not extensively detailed in the provided search results, a general pathway for carbamate degradation involves breakdown into smaller, less toxic molecules. The process can be influenced by soil type, microbial population, temperature, and moisture. Further research is needed to fully elucidate the specific metabolites of this compound formed during its degradation in various environmental matrices.

Conclusion

This technical guide provides a detailed overview of this compound (CAS 85785-20-2), summarizing its key properties, toxicological and ecotoxicological data, and established experimental protocols. The information presented is intended to be a valuable resource for researchers and scientists working in the fields of environmental science, agriculture, and toxicology. The detailed methodologies for synthesis and analysis can serve as a foundation for further investigation and development of new applications. The provided data tables and diagrams offer a clear and concise summary of the essential information for easy comparison and understanding.

References

Molecular structure and formula of Esprocarb (C15H23NOS).

An In-depth Technical Guide to the Molecular Structure and Formula of Esprocarb (C₁₅H₂₃NOS)

Abstract

This compound is a synthetic thiocarbamate herbicide used for the pre- and post-emergence control of annual weeds, particularly in rice cultivation.[1] Its efficacy is rooted in its specific molecular structure which facilitates the inhibition of very long-chain fatty acid synthesis in plants.[2] This document provides a comprehensive overview of this compound, detailing its molecular characteristics, physicochemical properties, synthesis pathway, mechanism of action, and common analytical protocols. All quantitative data is presented in structured tables, and key processes are visualized using diagrams compliant with specified technical standards. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical science.

Chemical Identity and Molecular Structure

This compound is a chiral compound containing a stereogenic center within its 1,2-dimethylpropyl group, and it is typically supplied as a racemic mixture.[3] The core structure consists of a thiocarbamate functional group with ethyl and 1,2-dimethylpropyl substituents on the nitrogen atom and a benzyl group attached to the sulfur atom.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₃NOS | [3][4] |

| Molecular Weight | 265.41 g/mol | |

| IUPAC Name | S-benzyl ethyl[(2Ξ)-3-methylbutan-2-yl]carbamothioate | |

| CAS Number | 85785-20-2 | |

| Canonical SMILES | CCN(C(C)C(C)C)C(=O)SCC1=CC=CC=C1 |

| InChI Key | BXEHUCNTIZGSOJ-UHFFFAOYSA-N | |

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

This compound is a yellowish, odorless liquid under standard conditions. Its properties are critical for its formulation, application, and environmental fate.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Physical State | Liquid | |

| Appearance | Yellowish liquid | |

| Density | 1.035 g/mL | |

| Melting Point | < 25 °C | |

| Boiling Point | 135 °C | |

| Water Solubility | 4.9 mg/L (0.0049 g/L) |

| Vapor Pressure | 10.1 mPa | |

Synthesis Pathway

The commercial synthesis of this compound is a multi-step process. It begins with the formation of a chiral amine, which is then converted to a thiocarbamate and finally alkylated to yield the final product.

Caption: General Synthesis Pathway for this compound.

Mechanism of Action

This compound is classified as a Group K3 herbicide. Its mode of action is the inhibition of the synthesis of very long-chain fatty acids (VLCFAs) in susceptible plant species. VLCFAs are essential components of plant waxes and cuticles, and their disruption leads to growth inhibition and eventual death of the weed.

Caption: this compound's Inhibition of VLCFA Synthesis.

Metabolic Pathway

The metabolism of thiocarbamate herbicides like this compound in organisms such as mammals typically involves phase I and phase II reactions. Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, can include hydrolysis of the thioester linkage and oxidation. Hydrolysis breaks down the molecule into less toxic components. These metabolites can then undergo phase II conjugation for excretion.

References

Esprocarb: A Technical Guide to its Mode of Action and HRAC Classification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esprocarb is a selective thiocarbamate herbicide primarily utilized for the pre- and post-emergent control of annual grasses and various weeds in paddy rice cultivation.[1] Its herbicidal activity stems from the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant development. This technical guide provides an in-depth analysis of the biochemical mode of action of this compound, its classification by the Herbicide Resistance Action Committee (HRAC), and detailed experimental methodologies relevant to its study.

Introduction

Introduced in Japan in 1988, this compound has been an effective tool in weed management, particularly against problematic species like cockspur grass (Echinochloa crus-galli).[1] Understanding the precise molecular target and mechanism of action of herbicides like this compound is fundamental for the development of new active ingredients, the management of herbicide resistance, and the assessment of environmental impact. This document synthesizes the current knowledge on this compound, with a focus on its biochemical interactions and classification.

HRAC Classification

The Herbicide Resistance Action Committee (HRAC) provides a standardized classification of herbicides based on their mode of action to aid in resistance management. This compound is classified as follows:

-

HRAC Group (Global): K3[1]

-

Numeric Classification: 15[1]

-

Mode of Action: Inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1]

This classification places this compound in a group of herbicides that disrupt the elongation of fatty acid chains beyond C18, a pathway essential for the biosynthesis of various cellular components.

Biochemical Mode of Action

The primary mode of action of this compound is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are crucial precursors for the production of cuticular waxes, suberin, and sphingolipids, which are essential for membrane structure and function.

The Target: Very-Long-Chain Fatty Acid Elongase Complex

This compound targets the fatty acid elongase (FAE) complex, a multienzyme system located in the endoplasmic reticulum. This complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to an existing long-chain acyl-CoA primer (typically C16 or C18). The elongation cycle consists of four key enzymatic reactions:

-

Condensation: Catalyzed by 3-ketoacyl-CoA synthase (KCS), this is the rate-limiting step and the primary target of VLCFA-inhibiting herbicides.

-

Reduction: The resulting 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase (KCR).

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) then removes a water molecule.

-

Second Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to yield an acyl-CoA elongated by two carbons.

Thiocarbamate herbicides, including this compound, are pro-herbicides. They are metabolically activated in planta to their sulfoxide derivatives, which are the active inhibitory compounds. This active form then inhibits the KCS enzyme, disrupting the entire VLCFA synthesis pathway.

Physiological Effects of VLCFA Synthesis Inhibition

The inhibition of VLCFA synthesis leads to a cascade of physiological effects in susceptible plants, including:

-

Reduced Cuticular Wax: A primary symptom is a significant reduction in the epicuticular wax layer, leading to increased water loss and reduced defense against environmental stresses.

-

Stunted Growth: Seedlings may germinate but exhibit stunted growth, with malformed leaves and shoots.

-

Failure of Leaf Emergence: In grasses, the emergence of leaves from the coleoptile can be inhibited.

These effects ultimately lead to the death of the weed seedlings.

Quantitative Data

| Compound | Assay Type | Organism/System | Endpoint | Value | Reference |

| This compound | Algal Toxicity Test | Raphidocelis subcapitata | EC50 (Frond Area) | Not specified in abstract, but R. subcapitata was the most sensitive species | |

| Pebulate (a related thiocarbamate) | VLCFA Synthesis Inhibition | Barley and Wild Oat Shoots | Significant Inhibition | ≥25 µM |

Experimental Protocols

This section details a generalized experimental protocol for assessing the inhibitory effect of a herbicide on VLCFA synthesis, based on methods used for other VLCFA inhibitors.

In Vitro VLCFA Elongase Activity Assay

This assay measures the incorporation of a radiolabeled precursor into VLCFAs in the presence of the herbicide.

1. Preparation of Microsomes:

- Germinate seeds of the target plant species (e.g., barnyard grass) in the dark.

- Harvest the etiolated shoots and homogenize them in a chilled extraction buffer.

- Centrifuge the homogenate at low speed to remove cell debris, followed by a high-speed centrifugation to pellet the microsomes.

- Resuspend the microsomal pellet in a suitable buffer and store at -80°C.

2. Enzyme Assay:

- Prepare an assay mixture containing the microsomal suspension, a source of reducing power (NADH and NADPH), and the acyl-CoA starter substrate (e.g., stearoyl-CoA).

- Add the test herbicide (e.g., this compound, dissolved in a suitable solvent like DMSO) at various concentrations. A control with only the solvent should be included.

- Pre-incubate the mixture at 30°C.

- Initiate the reaction by adding radiolabeled [2-¹⁴C]malonyl-CoA.

- Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

3. Product Extraction and Analysis:

- Terminate the reaction by adding a strong base (e.g., 60% KOH) and saponify the lipids by heating.

- Acidify the mixture and extract the fatty acids with an organic solvent (e.g., n-hexane).

- Measure the radioactivity in the organic phase using a liquid scintillation counter.

- Calculate the rate of inhibition by comparing the radioactivity in the herbicide-treated samples to the control.

- Determine the IC50 value through probit analysis.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: VLCFA synthesis pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Generalized workflow for VLCFA elongase inhibition assay.

Conclusion

This compound's mode of action as an inhibitor of very-long-chain fatty acid synthesis places it in HRAC Group K3 (15). Its efficacy is derived from the disruption of the production of essential components for plant growth and development, such as cuticular waxes and suberin. This targeted mechanism makes it a valuable tool for weed management. The provided methodologies offer a framework for the continued study of this compound and the development of new herbicides with similar modes of action. A thorough understanding of these biochemical processes is critical for optimizing herbicide use and managing the evolution of resistance in weed populations.

References

Environmental Fate and Behavior of Esprocarb in Soil and Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esprocarb, a thiocarbamate herbicide, is utilized for the pre- and post-emergent control of annual weeds in various agricultural settings, notably in paddy rice cultivation. Understanding its environmental fate and behavior is crucial for assessing its potential ecological impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the current knowledge regarding this compound's degradation, adsorption, and mobility in soil and water systems. The information is presented to be a valuable resource for researchers, environmental scientists, and professionals involved in the development and regulation of agrochemicals.

Physicochemical Properties of this compound

A thorough understanding of a pesticide's physicochemical properties is fundamental to predicting its environmental distribution and persistence. Key properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | S-benzyl ethyl(1,2-dimethylpropyl)thiocarbamate |

| CAS Number | 85785-20-2 |

| Molecular Formula | C₁₅H₂₃NOS |

| Molecular Weight | 265.42 g/mol |

| Physical State | Yellowish liquid |

| Water Solubility | 4.9 mg/L at 20°C |

| Vapor Pressure | 1.33 mPa at 20°C |

| Log Kow | 4.3 |

Environmental Fate of this compound in Soil

The soil compartment is a primary recipient of this compound during its agricultural application. Its fate in soil is governed by a combination of degradation, adsorption, and mobility processes.

Degradation in Soil

The breakdown of pesticides in soil is a critical process that reduces their persistence and potential for long-term environmental contamination. For thiocarbamate herbicides like this compound, microbial degradation is the principal mechanism of dissipation.

Soil Degradation Half-Life (DT₅₀)

The DT₅₀, or half-life, is the time required for 50% of the initial pesticide concentration to degrade. It is a key indicator of a pesticide's persistence in the soil environment.

| Condition | Soil Type | DT₅₀ (days) | Reference |

| Aerobic | Not Specified | 50 | |

| Anaerobic | Data not available | - | - |

Degradation Pathway of this compound

Adsorption and Mobility in Soil

The extent to which a pesticide is adsorbed to soil particles influences its mobility and potential to leach into groundwater. The key parameters used to quantify adsorption are the soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). The Freundlich isotherm is often used to describe the non-linear adsorption behavior of pesticides in soil.

| Parameter | Value | Soil Type | Reference |

| Koc (mL/g) | Data not available | - | - |

| Freundlich Kf | Data not available | - | - |

| Freundlich 1/n | Data not available | - | - |

Environmental Fate of this compound in Water

Pesticides can enter aquatic systems through runoff, spray drift, and leaching. Once in the water, their fate is primarily determined by hydrolysis and photolysis.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to its reaction with water. The rate of hydrolysis is highly dependent on the pH of the water.[1][2]

Hydrolysis of this compound

Specific data on the hydrolysis half-life (DT₅₀) of this compound at different pH values are not available in the reviewed literature.

| pH | Temperature (°C) | DT₅₀ (days) | Reference |

| 5 | Data not available | - | - |

| 7 | Data not available | - | - |

| 9 | Data not available | - | - |

Aqueous Photolysis

Photolysis is the degradation of a chemical by light, particularly sunlight. The rate of photolysis is influenced by the light intensity and the presence of photosensitizing substances in the water. The quantum yield is a measure of the efficiency of a photochemical process.

Aqueous Photolysis of this compound

Quantitative data on the aqueous photolysis half-life (DT₅₀) and quantum yield of this compound are not available in the reviewed literature.

| Condition | DT₅₀ (days) | Quantum Yield (Φ) | Reference |

| Sterile buffered water | Data not available | Data not available | - |

| Natural sunlight | Data not available | Data not available | - |

Experimental Protocols

Standardized laboratory protocols are essential for generating reliable and comparable data on the environmental fate of pesticides. The following sections detail the methodologies for key experiments cited in pesticide registration dossiers.

Soil Degradation Study (OECD 307)

This guideline is designed to determine the rate and route of degradation of a test substance in soil under aerobic and anaerobic conditions.

Methodology:

-

Soil Selection: A minimum of four different soil types with varying textures, organic carbon content, and pH are typically used.

-

Test Substance Application: The ¹⁴C-labeled test substance is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content. For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

-

Sampling and Analysis: At predetermined intervals, replicate soil samples are extracted with appropriate solvents. The parent compound and its degradation products are quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection. Volatile organic compounds and ¹⁴CO₂ are trapped to determine the extent of mineralization.

-

Data Analysis: The degradation kinetics of the parent compound and major metabolites are determined to calculate their respective DT₅₀ values.

Soil Adsorption/Desorption Study (OECD 106)

This guideline describes a batch equilibrium method to determine the adsorption and desorption of a chemical on different soil types.

Methodology:

-

Soil and Solution Preparation: A minimum of five different soil types are used. A solution of the ¹⁴C-labeled test substance is prepared in 0.01 M CaCl₂.

-

Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for any adsorption to the test vessels.

-

Adsorption Phase: Known amounts of soil are equilibrated with the test solution in centrifuge tubes by shaking for a predetermined time (e.g., 24 hours) at a constant temperature (e.g., 25°C).

-

Equilibrium and Separation: After equilibration, the soil suspension is centrifuged to separate the solid and aqueous phases.

-

Analysis: The concentration of the test substance in the aqueous phase is determined by liquid scintillation counting (LSC). The amount adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

-

Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl₂, and the soil is resuspended and equilibrated again to determine the extent of desorption.

-

Data Analysis: The adsorption (Kd) and desorption (Kdes) coefficients are calculated. The data are often fitted to the Freundlich equation to determine the Freundlich adsorption coefficient (Kf) and the Freundlich exponent (1/n). The organic carbon-normalized adsorption coefficient (Koc) is also calculated.

Analytical Methods

The accurate quantification of this compound and its potential metabolites in environmental matrices is essential for fate and behavior studies. The most common analytical techniques employed are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.

-

Sample Preparation: Extraction of this compound from soil and water samples is a critical first step. For soil, techniques like Soxhlet extraction or accelerated solvent extraction (ASE) with organic solvents are commonly used. For water samples, solid-phase extraction (SPE) is a widely adopted method for pre-concentration and cleanup.

-

Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for the analysis of thermally stable and volatile compounds like this compound.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly versatile and can be used for the analysis of a wide range of pesticide residues, including their more polar metabolites, with high sensitivity and specificity.

-

Conclusion

This technical guide has synthesized the available information on the environmental fate and behavior of this compound in soil and water. The primary mode of degradation in soil is expected to be microbial, with a reported half-life of approximately 50 days, indicating moderate persistence. This compound is considered non-mobile in soil, suggesting a low potential for leaching into groundwater.

Significant data gaps exist, particularly concerning the specific degradation pathway and metabolites of this compound, as well as quantitative data on its adsorption to various soil types. Furthermore, there is a lack of information on its hydrolysis and photolysis rates in aqueous environments. Further research is warranted to fill these knowledge gaps to enable a more comprehensive risk assessment of this compound. The standardized experimental protocols outlined in this guide provide a framework for generating the necessary data to address these uncertainties.

References

Esprocarb solubility and stability in different solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Esprocarb, a thiocarbamate herbicide. The information is curated to support research, environmental fate analysis, and formulation development. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided based on internationally recognized guidelines.

Introduction to this compound

This compound (S-benzyl N-ethyl-N-(3-methylbutan-2-yl)carbamothioate) is a selective herbicide used for the pre- and post-emergent control of annual weeds, particularly in rice paddies.[1] It belongs to the thiocarbamate class of pesticides and functions by inhibiting the synthesis of very long-chain fatty acids in target plants.[1] Understanding its solubility and stability is critical for evaluating its environmental behavior, persistence, and for developing effective formulations.[2][3]

Chemical Structure and Properties:

-

Molecular Formula: C₁₅H₂₃NOS[4]

-

Molecular Weight: 265.42 g/mol

-

Appearance: Yellowish, odorless liquid

-

CAS Number: 85785-20-2

Solubility Profile

This compound exhibits low solubility in aqueous environments and high solubility in various organic solvents. This differential solubility is a key factor in its environmental mobility and formulation design.

Quantitative Solubility Data

The solubility of this compound in water and several organic solvents has been determined at a standard temperature. The data highlights its hydrophobic nature.

| Solvent | Temperature (°C) | Solubility (mg/L) | Reference |

| Water (pH 7) | 20 | 4.9 | |

| Ethanol | 20 | >1000 | |

| Xylene | 20 | >1000 | |

| Acetone | 20 | >1000 | |

| Chlorobenzene | 20 | >1000 |

Experimental Protocol: Water Solubility Determination (OECD Guideline 105)

The determination of this compound's water solubility follows the OECD Guideline 105, which employs two primary methods depending on the expected solubility range.

Principle: The methods determine the saturation mass concentration of a substance in water at a given temperature. For a substance like this compound with solubility below 10 g/L, the Flask Method is appropriate.

Methodology (Flask Method):

-

Preparation: An excess amount of this compound is added to a flask containing purified water (e.g., deionized).

-

Equilibration: The flask is agitated at a constant, controlled temperature (e.g., 20°C) for a sufficient period to allow equilibrium to be reached. A preliminary test can determine the necessary time, which is often 24 to 48 hours.

-

Phase Separation: The solution is allowed to stand to let undissolved material settle. The saturated aqueous phase is then separated from the solid phase, typically by centrifugation.

-

Analysis: The concentration of this compound in the clear aqueous supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Replicates: The experiment is performed in at least triplicate to ensure the reliability of the results.

Stability Profile

The stability of this compound is assessed through its degradation kinetics under various environmental conditions, primarily hydrolysis in water and transformation in soil.

Quantitative Stability Data

The following table summarizes the degradation half-life (DT₅₀) of this compound, a key indicator of its persistence in the environment.

| Stability Parameter | Medium | Conditions | Half-life (DT₅₀) | Interpretation | Reference |

| Aqueous Hydrolysis | Water | pH 7, 20°C | 21 days | Moderately stable | |

| Aqueous Photolysis | Water | pH 7 | 21 days | Moderately stable | |

| Aerobic Transformation | Soil | Lab, 20°C | 50 days | Moderately persistent | |

| Long-term Storage | Solid | Dry, dark, -20°C | >2 years | Stable |

Experimental Protocol: Hydrolysis as a Function of pH (OECD Guideline 111)

This protocol determines the rate of abiotic degradation of a chemical by hydrolysis in sterile aqueous buffer solutions at different pH levels.

Principle: The test substance is incubated in sterile aqueous solutions at standard pH values (typically 4, 7, and 9) in the dark, and its concentration is measured over time.

Methodology:

-

Preliminary Test: A preliminary test is conducted at an elevated temperature (e.g., 50°C) for 5 days to quickly assess the hydrolytic stability. If less than 10% degradation occurs, the substance is considered hydrolytically stable, and further testing may not be required.

-

Main Test: If significant degradation is observed, a main test is initiated at various temperatures (e.g., 20°C, 30°C, 40°C) and pH values (4, 7, 9).

-

Incubation: Sterile, buffered aqueous solutions are treated with the test substance (non-labeled or radiolabeled) and incubated in the dark at a constant temperature.

-

Sampling: Aliquots are taken at appropriate time intervals.

-

Analysis: The concentration of the parent substance and any significant degradation products are quantified using a suitable analytical method (e.g., HPLC, LC-MS).

-

Kinetics Calculation: The degradation rate constants and half-lives (DT₅₀) are calculated for each pH and temperature combination, typically assuming first-order kinetics.

Experimental Protocol: Aerobic Transformation in Soil (OECD Guideline 307)

This guideline is designed to evaluate the rate of transformation and the degradation pathway of chemicals in soil under controlled aerobic conditions.

Methodology:

-

Soil Selection: At least one well-characterized soil type is used. The soil is typically sieved and its moisture content adjusted.

-

Test Substance Application: The test substance, often ¹⁴C-radiolabeled to facilitate mass balance, is applied to the soil samples at a single concentration.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) for a period of up to 120 days. A continuous flow of air is passed through the incubation flasks to maintain aerobic conditions.

-

Volatile Trapping: Volatile degradation products, including ¹⁴CO₂, are captured in appropriate trapping solutions (e.g., ethylene glycol for organic volatiles, potassium hydroxide for CO₂).

-

Sampling and Extraction: Soil samples are taken at various intervals and extracted with appropriate solvents to recover the parent compound and its transformation products.

-

Analysis: The extracts are analyzed by methods such as HPLC with radioactivity detection and/or LC-MS to identify and quantify the parent substance and its metabolites.

-

Data Analysis: The rate of degradation of this compound and the formation and decline of major transformation products are modeled to determine DT₅₀ and DT₉₀ values.

Degradation Pathway

Thiocarbamate herbicides like this compound undergo degradation in the environment primarily through microbial action and chemical processes. The main initial degradation pathways involve oxidation of the sulfur atom and modification of the N-alkyl groups.

Proposed Degradation Steps:

-

Sulfoxidation: The primary metabolic step involves the oxidation of the thioether sulfur to form this compound-sulfoxide. This can be a reversible reaction and is often mediated by microsomal oxidases. Further oxidation can lead to the corresponding sulfone.

-

N-Dealkylation: Another key pathway is the removal of one of the N-alkyl groups (in this case, the ethyl group), a reaction often catalyzed by cytochrome P-450 enzyme systems in microorganisms.

-

Hydrolysis: The carbamothioate ester linkage can be cleaved through hydrolysis, leading to the formation of an amine, an alcohol (benzyl alcohol), and carbonyl sulfide (which can further break down to H₂S and CO₂).

These initial transformation products can undergo further degradation, eventually leading to mineralization.

Visualizations

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the logical workflow for determining the key solubility and stability parameters of a chemical substance according to standard OECD guidelines.

Caption: Workflow for solubility and stability testing of this compound.

Proposed Degradation Pathway of Thiocarbamates

This diagram outlines the primary initial transformation steps for thiocarbamate herbicides like this compound in the environment.

Caption: General degradation pathways for thiocarbamate herbicides.

References

History and development of Esprocarb as a thiocarbamate herbicide.

An In-depth Review of the History, Development, and Mode of Action of S-Benzyl ethyl(sec-butyl)thiocarbamate

Introduction

Esprocarb, a selective thiocarbamate herbicide, has been a notable component in weed management strategies, particularly in paddy rice cultivation. Introduced in Japan in 1988, it provides effective pre- and post-emergence control of annual grasses and some broadleaf weeds. This technical guide delves into the history, development, chemical properties, mode of action, synthesis, and biological and environmental fate of this compound, offering a comprehensive resource for researchers and professionals in the agricultural sciences.

History and Development

The development of thiocarbamate herbicides dates back to the mid-20th century, with extensive research into their selective herbicidal properties. This compound, chemically known as S-benzyl ethyl(sec-butyl)thiocarbamate, emerged from this lineage of research.

Key Developmental Milestones:

-

1980s: Intensive research and development of thiocarbamate herbicides with improved efficacy and crop safety.

-

1985: Initial field trials of this compound mixtures began in Japan, showing promise for controlling problematic weeds like cockspur grass (Echinochloa crus-galli) in paddy rice.[1]

-

1988: Official introduction of this compound in the Japanese market.[1]

Chemical and Physical Properties

This compound is a chiral molecule, with the commercial product typically being a racemic mixture.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | S-benzyl ethyl(sec-butyl)thiocarbamate |

| CAS Registry Number | 85785-20-2 |

| Chemical Formula | C₁₅H₂₃NOS |

| Molar Mass | 265.42 g/mol |

| Appearance | Yellowish liquid |

| Boiling Point | 135 °C |

| Melting Point | 25 °C |

| Water Solubility | 4.9 mg/L |

| Vapor Pressure | 10.1 mPa |

| Log P (octanol-water) | 4.1 |

Mode of Action

This compound is classified as a Group 15 (WSSA) or Group K3 (HRAC) herbicide.[1] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. VLCFAs are crucial components of plant cell membranes, cuticular waxes, and suberin. By inhibiting their synthesis, this compound disrupts cell division and shoot and root development in susceptible weeds, ultimately leading to their death.

The specific target of thiocarbamate herbicides is believed to be one or more of the elongase enzymes involved in the VLCFA biosynthesis pathway. This inhibition leads to an accumulation of shorter-chain fatty acids and a depletion of the essential VLCFAs.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of a thiocarbamate functional group. A general synthetic route is outlined below:

Experimental Protocol for Synthesis (General):

A detailed, proprietary synthesis protocol is not publicly available. However, a general laboratory-scale synthesis of a thiocarbamate like this compound would typically involve the following steps:

-

N-Alkylation: Reaction of sec-butylamine with an ethylating agent (e.g., ethyl bromide) under basic conditions to form N-ethyl-sec-butylamine.

-

Thiocarbamoylation: The resulting secondary amine is then reacted with a thiocarbonylating agent, such as thiophosgene or carbon disulfide in the presence of a base, to form a dithiocarbamate salt.

-

S-Alkylation: The dithiocarbamate salt is subsequently reacted with a benzyl halide (e.g., benzyl chloride) to yield the final product, this compound.

The reaction is typically carried out in an organic solvent, and the product is purified using techniques such as distillation or chromatography.

Herbicidal Efficacy

This compound is primarily used for the control of annual grasses in paddy rice. Its efficacy can be influenced by factors such as weed species, growth stage, application timing, and environmental conditions.

Table of Herbicidal Spectrum (Qualitative):

| Weed Species | Common Name | Efficacy |

| Echinochloa crus-galli | Barnyardgrass | Excellent |

| Cyperus difformis | Smallflower umbrella sedge | Good |

| Monochoria vaginalis | Pickerelweed | Good |

| Scirpus juncoides | Japanese bulrush | Moderate |

| Rotala indica | Indian toothcup | Moderate |

Quantitative efficacy data, such as EC₅₀ (half maximal effective concentration) or GR₅₀ (50% growth reduction), are highly dependent on the specific experimental conditions.

Experimental Protocol for Efficacy Testing (Greenhouse):

-

Plant Material: Grow target weed species in pots containing a suitable soil mix under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

-

Herbicide Application: Apply this compound at a range of concentrations when the weeds have reached a specific growth stage (e.g., 2-3 leaf stage). Application can be done using a laboratory track sprayer to ensure uniform coverage.

-

Data Collection: After a set period (e.g., 14-21 days), assess the herbicidal effect by measuring parameters such as plant height, fresh weight, or dry weight. Visual injury ratings can also be recorded.

-

Data Analysis: Use the collected data to calculate dose-response curves and determine EC₅₀ or GR₅₀ values.

Metabolism and Environmental Fate

The persistence and degradation of this compound in the environment are critical factors in its overall risk assessment.

Metabolism in Plants:

In tolerant plants, this compound is metabolized into less phytotoxic compounds. The primary metabolic pathways involve oxidation and conjugation. The sec-butyl and ethyl groups on the nitrogen atom and the benzyl group are susceptible to hydroxylation, followed by conjugation with sugars (glycosylation) to form water-soluble, non-toxic metabolites.

Metabolism in Soil:

Microbial degradation is the primary route of this compound dissipation in soil. The thiocarbamate linkage is susceptible to hydrolysis, leading to the formation of N-ethyl-sec-butylamine, benzyl mercaptan, and carbon dioxide. These degradation products are further metabolized by soil microorganisms. The half-life of this compound in soil is reported to be approximately 50 days, indicating moderate persistence.[1]

Toxicology

The toxicological profile of this compound has been evaluated in various organisms.

Table of Toxicological Data:

| Test Organism | Endpoint | Value |

| Rat (oral) | LD₅₀ | >2000 mg/kg |

| Rat (dermal) | LD₅₀ | >2000 mg/kg |

| Fish (96h) | LC₅₀ | 1.52 mg/L |

| Birds | LD₅₀ | >2000 mg/kg |

This compound exhibits low acute toxicity to mammals and birds. However, it is moderately toxic to fish.

Conclusion

This compound has played a significant role in weed management, particularly in rice cultivation in Japan. Its mode of action as a VLCFA synthesis inhibitor provides effective control of key grass weeds. Understanding its chemical properties, synthesis, biological activity, and environmental fate is crucial for its responsible and effective use in agriculture. Further research into the specific molecular interactions with elongase enzymes and the development of more detailed metabolic pathways will continue to enhance our knowledge of this important herbicide.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esprocarb, a thiocarbamate herbicide, is primarily utilized for the control of annual weeds in paddy rice cultivation. Understanding its metabolic fate in plants is crucial for assessing its efficacy, selectivity, and potential environmental impact. This technical guide provides an in-depth overview of the primary metabolic pathways of this compound in plants, drawing upon established knowledge of thiocarbamate herbicide metabolism. The guide details the key biochemical transformations, presents a framework for quantitative data analysis, outlines relevant experimental protocols, and provides visual representations of the metabolic processes and experimental workflows.

Core Metabolic Pathways

The metabolism of this compound in plants is anticipated to proceed through a series of enzymatic reactions, broadly categorized into Phase I, II, and III metabolism. These phases work in concert to detoxify the herbicide and facilitate its sequestration or elimination. While specific studies on this compound are limited, the metabolic pathways can be largely inferred from studies on structurally similar thiocarbamate herbicides like Benthiocarb (Thiobencarb) and Molinate.[1][2]

Phase I: Transformation

Phase I reactions introduce or expose functional groups on the this compound molecule, typically rendering it more water-soluble and susceptible to further metabolism.[1] Key Phase I transformations for this compound are expected to include:

-

Sulfoxidation: This is a primary and rapid metabolic step for many thiocarbamate herbicides.[3] The sulfur atom of the thioester linkage is oxidized to form this compound sulfoxide. This reaction is often mediated by cytochrome P450 monooxygenases.[4] The resulting sulfoxide is generally more reactive than the parent compound.

-

Hydrolysis: The thioester bond of this compound or its sulfoxide can be cleaved, leading to the formation of N,N-diethyl-sec-butylamine, benzyl mercaptan, and carbon dioxide. Benzyl mercaptan can be further metabolized to benzyl alcohol and benzoic acid.

-

Hydroxylation: The aromatic ring of the S-benzyl group can undergo hydroxylation at various positions, mediated by cytochrome P450 enzymes. Additionally, the ethyl and sec-butyl groups attached to the nitrogen atom can also be hydroxylated.

-

N-dealkylation: The ethyl and/or sec-butyl groups can be removed from the nitrogen atom, leading to the formation of de-ethyl or de-sec-butyl this compound metabolites.

Phase II: Conjugation

In Phase II, the modified this compound metabolites from Phase I are conjugated with endogenous molecules, such as glutathione or glucose. This process significantly increases their water solubility and reduces their phytotoxicity.

-

Glutathione Conjugation: The electrophilic metabolites of this compound, particularly the sulfoxide, can react with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). This results in the formation of a glutathione conjugate.

-

Glucose Conjugation: Hydroxylated metabolites of this compound can be conjugated with glucose to form glycosides.

Phase III: Sequestration

The conjugated metabolites are subsequently transported and sequestered in the plant cell's vacuole or incorporated into insoluble cellular components like lignin, effectively removing them from active metabolic pools.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data on this compound and its metabolites in plant tissues. Due to the limited availability of specific quantitative data for this compound, this table is presented as a structured format for researchers to populate with their experimental findings.

| Plant Species | Tissue | Time (Days After Treatment) | This compound (µg/g fresh weight) | This compound Sulfoxide (µg/g fresh weight) | Hydroxylated Metabolites (µg/g fresh weight) | Conjugated Metabolites (µg/g fresh weight) | Insoluble Residues (% of Applied Radioactivity) |

| Oryza sativa (Rice) | Roots | 1 | |||||

| Shoots | 1 | ||||||

| Roots | 7 | ||||||

| Shoots | 7 | ||||||

| Roots | 14 | ||||||

| Shoots | 14 |

Experimental Protocols

Detailed methodologies are critical for the accurate study of this compound metabolism in plants. The following protocols are based on general methods for herbicide metabolism analysis and can be adapted for this compound-specific studies.

1. Plant Treatment and Sample Collection

-

Plant Growth: Grow the selected plant species (e.g., rice) in a controlled environment (growth chamber or greenhouse) under defined conditions of light, temperature, and humidity.

-

Herbicide Application: Apply radiolabeled (e.g., ¹⁴C-labeled) this compound to the plants at a specific growth stage. Application can be via root uptake from a hydroponic solution or foliar spray.

-

Sample Harvesting: Harvest plant tissues (roots and shoots separately) at various time points after treatment. Wash the samples thoroughly to remove any surface residue.

2. Extraction of Metabolites

-

Homogenization: Homogenize the plant samples in a suitable solvent system, such as 80% acetone or methanol, to extract this compound and its metabolites.

-

Solvent Partitioning: Partition the crude extract between an organic solvent (e.g., dichloromethane or ethyl acetate) and water to separate non-polar compounds (parent this compound) from polar metabolites (conjugates).

3. Separation and Identification of Metabolites

-

Thin-Layer Chromatography (TLC): Use TLC as a preliminary method to separate the different radioactive components in the extracts. Co-chromatography with authentic standards (if available) can aid in tentative identification.

-

High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC for the separation and quantification of this compound and its metabolites. A gradient elution with a mobile phase consisting of acetonitrile and water is commonly used. A radioactivity detector can be used in-line to detect radiolabeled compounds.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Utilize LC-MS/MS for the structural elucidation and confirmation of the metabolites. High-resolution mass spectrometry can provide accurate mass measurements for determining elemental compositions.

4. Quantification of Metabolites

-

Liquid Scintillation Counting (LSC): Quantify the amount of radioactivity in different fractions (organic, aqueous, and insoluble residue) using LSC.

-

HPLC with Radioactivity Detection: Determine the concentration of individual metabolites by integrating the peak areas from the HPLC radiochromatogram.

Mandatory Visualizations

Caption: Proposed metabolic pathway of this compound in plants.

Caption: A typical experimental workflow for analyzing this compound metabolism in plants.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Esprocarb in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Esprocarb, a thiocarbamate herbicide, in various environmental matrices. The protocols described herein are based on established analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), coupled with various sample preparation methods.

Overview of Analytical Methods

The determination of this compound in environmental samples such as water, soil, and sediment typically involves a two-step process: sample preparation to extract and concentrate the analyte, followed by instrumental analysis for separation, identification, and quantification. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.

Commonly employed sample preparation techniques include:

-

Solid-Phase Extraction (SPE): A robust and widely used technique for extracting pesticides from aqueous samples. It offers high recovery and concentration factors.

-

Ultrasound-Assisted Surfactant-Enhanced Emulsification Microextraction (UASEME): A simple, rapid, and environmentally friendly microextraction technique suitable for water samples.

-

Dispersive Liquid-Liquid Microextraction (DLLME): A fast and efficient microextraction method with high enrichment factors.

Instrumental analysis is predominantly performed using:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique suitable for a wide range of pesticide analysis, including thermally labile compounds.

Quantitative Data Summary

The following tables summarize the quantitative performance data for different analytical methods used for the determination of this compound (also known as Isoprocarb) and other carbamate pesticides. These values can be used as a benchmark for method validation and comparison.

Table 1: Performance Data for UASEME-HPLC-DAD for Carbamate Pesticides in Water[1]

| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | RSD (%) |

| Metolcarb | 0.3 - 200 | 0.1 | 0.3 | 81.0 - 97.5 | 3.2 - 4.8 |

| Carbofuran | 0.6 - 200 | 0.2 | 0.6 | 81.0 - 97.5 | 3.2 - 4.8 |

| Carbaryl | 0.3 - 200 | 0.1 | 0.3 | 81.0 - 97.5 | 3.2 - 4.8 |

| Pirimicarb | 0.3 - 200 | 0.1 | 0.3 | 81.0 - 97.5 | 3.2 - 4.8 |

| Isoprocarb (this compound) | 0.9 - 200 | 0.3 | 0.9 | 81.0 - 97.5 | 3.2 - 4.8 |

| Diethofencarb | 0.3 - 200 | 0.1 | 0.3 | 81.0 - 97.5 | 3.2 - 4.8 |

Table 2: General Performance of GC-MS and LC-MS/MS for Pesticide Analysis

| Parameter | GC-MS | LC-MS/MS |

| Limit of Detection (LOD) | 0.001 - 0.5 µg/L (water)[2] | 0.1 - 1.5 pg/mL (water)[3] |

| Limit of Quantification (LOQ) | 0.005 - 1 µg/L (water)[2] | 0.5 - 5.0 µg/kg (solid samples)[4] |

| Recovery | 70 - 120% (general) | 88.1 - 118.4% (general) |

| Precision (RSD) | < 20% (general) | < 10% (general) |

Experimental Protocols

Sample Preparation Protocols

This protocol is adapted from a general method for polar pesticides and is suitable for this compound.

Materials:

-

SPE Cartridges: Oasis HLB (60 mg, 3 mL) or equivalent C18 cartridges.

-

Methanol (HPLC grade)

-

Ultrapure water

-

Ethyl acetate and Methanol (80:20 v/v) or Dichloromethane

-

Nitrogen gas supply

-

SPE manifold

Procedure:

-

Sample Pre-treatment: Collect water samples in clean glass bottles. Filter the sample through a 0.45 µm filter. Adjust the pH to between 6.0 and 7.0 if necessary.

-

Cartridge Conditioning:

-

Place the SPE cartridge on the manifold.

-

Pass 5 mL of methanol through the cartridge.

-

Equilibrate the cartridge by passing 5 mL of ultrapure water. Do not allow the sorbent to dry.

-

-

Sample Loading: Load 100-500 mL of the filtered water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

-

Drying: Dry the cartridge under vacuum for 10-15 minutes.

-

Elution: Elute the retained this compound with 5-10 mL of ethyl acetate/methanol (80:20 v/v) or dichloromethane.

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 1 mL of a solvent compatible with the analytical instrument (e.g., acetonitrile/water for LC-MS/MS or hexane for GC-MS).

-

This protocol is based on a validated method for the determination of carbamate pesticides, including Isoprocarb (this compound), in water samples.

Materials:

-

Tween 20 (emulsifier)

-

Chlorobenzene and Chloroform (extraction solvents)

-

Ultrasonic bath

-

Centrifuge

Procedure:

-

Place 5 mL of the water sample into a 10 mL glass tube with a conical bottom.

-

Add 100 µL of a 1.0 g/L Tween 20 solution.

-

Add 60 µL of a mixture of chlorobenzene and chloroform (1:1, v/v) as the extraction solvent.

-

Immerse the tube in an ultrasonic water bath and sonicate for 5 minutes. A cloudy solution will form.

-

Centrifuge the cloudy solution at 4000 rpm for 5 minutes.

-

The fine droplets of the extraction solvent will sediment at the bottom of the tube.

-

Collect the sedimented phase (approximately 10 µL) using a microsyringe and inject it into the HPLC system.

Instrumental Analysis Protocols

This is a general GC-MS protocol for pesticide analysis that can be optimized for this compound.

Instrumentation:

-

Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

-

Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 min

-

Ramp to 160°C at 10°C/min, hold for 5 min

-

Ramp to 240°C at 3°C/min, hold for 18.5 min

-

-

Total Run Time: Approximately 60 min

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation.

-

Ions to Monitor for this compound (m/z): To be determined by analyzing a standard solution of this compound. Characteristic ions for thiocarbamates often include fragments from the benzyl and carbamate moieties.

This protocol provides specific parameters for the analysis of this compound.

Instrumentation:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

-

Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 µm).

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water

-

Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol

LC Conditions:

-

Flow Rate: 0.40 mL/min

-

Injection Volume: 3 µL

-

Column Temperature: 30°C

-

Gradient Program:

-

0-3.5 min: 5% B

-

3.5-17 min: Ramp to 100% B

-

17-20 min: Hold at 100% B

-

20.1-22 min: Return to 5% B

-

MS/MS Conditions for this compound:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Q1 Mass: 266.2

-

Q3 Mass (Quantifier): 91.1

-

Q3 Mass (Qualifier): 65.1

-

Declustering Potential (DP): 41 V

-

Collision Energy (CE) for Quantifier: 33 V

-

Collision Energy (CE) for Qualifier: 79 V

Visualizations

Experimental Workflows

Signaling and Degradation Pathways

References

Application Note: Quantitative Analysis of Esprocarb using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of the thiocarbamate herbicide Esprocarb in environmental matrices, such as water and soil. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). This application note outlines the complete workflow, from sample collection to data analysis, and includes instrument parameters, validation guidelines, and data presentation formats to ensure accurate and reproducible results.

Introduction

This compound is a selective thiocarbamate herbicide used for pre- and post-emergence control of annual weeds in paddy rice cultivation.[1] Its presence and concentration in environmental samples are of significant interest due to potential ecological impacts. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of pesticide residues due to its high sensitivity and selectivity.[2] This protocol details a robust method for the quantitative determination of this compound, adaptable for various research and monitoring applications.

Experimental Protocol

Materials and Reagents

-

Standards: this compound analytical standard (≥98% purity), Internal Standard (IS) solution (e.g., Triphenyl phosphate (TPP) or a deuterated analog).

-

Solvents: Acetonitrile, n-hexane, acetone, and ethyl acetate (pesticide residue grade).

-

Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, C18 sorbent, and graphitized carbon black (GCB) for dispersive solid-phase extraction (dSPE).

-

Water: Deionized or HPLC-grade water.

Standard Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

-

Intermediate Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with ethyl acetate.

-

Working Standard Solutions: Prepare a series of working standards by diluting the intermediate solution to concentrations ranging from 0.01 µg/mL to 1.0 µg/mL in ethyl acetate. These will be used to generate the calibration curve.

-

Internal Standard (IS) Spiking Solution: Prepare a 1 µg/mL solution of the chosen internal standard in ethyl acetate.

Sample Preparation (QuEChERS Method)

For Water Samples:

-

To a 50 mL centrifuge tube, add 10 mL of the water sample.

-

Add 10 mL of acetonitrile.

-

Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄ and 1 g NaCl).

-